Sulfur-Triazole Exchange (SuTEx) Chemistry: The Role and Properties of CAS 887581-92-2 in Organic Synthesis and Chemical Proteomics
Sulfur-Triazole Exchange (SuTEx) Chemistry: The Role and Properties of CAS 887581-92-2 in Organic Synthesis and Chemical Proteomics
Executive Summary
In the landscape of covalent organic synthesis and chemical biology, the evolution from Sulfur-Fluoride Exchange (SuFEx) to Sulfur-Triazole Exchange (SuTEx) represents a paradigm shift in how we target nucleophilic amino acids. While SuFEx relies on the fluoride ion as a leaving group, SuTEx utilizes a triazole heterocycle, offering superior biocompatibility, synthetic tunability, and chemoselectivity.
CAS 887581-92-2 (1-(4-Dimethylaminophenylsulfonyl)-1,2,4-triazole) stands as a prototypical arylsulfonyl triazole in this domain . By acting as a highly tunable electrophile, this compound enables researchers to irreversibly modify hyper-reactive tyrosines within functional protein pockets, paving the way for advanced Fragment-Based Ligand Discovery (FBLD) and phosphotyrosine profiling .
Physicochemical Profile and Mechanistic Causality
The utility of CAS 887581-92-2 in organic synthesis and live-cell assays is dictated by its precise physicochemical properties. The molecule consists of an electrophilic sulfonyl center flanked by a 1,2,4-triazole leaving group (LG) and a dimethylaminophenyl adduct group (AG) .
Table 1: Quantitative Physicochemical Properties of CAS 887581-92-2
| Property | Value | Mechanistic Implication in Synthesis & Biology |
| Molecular Weight | 252.30 g/mol | Low molecular weight ensures high cell permeability, making it an ideal fragment for live-cell target engagement assays. |
| XLogP3 | 1.4 | Optimal lipophilicity allows the compound to cross lipid bilayers without suffering from excessive non-specific hydrophobic aggregation. |
| TPSA | 76.5 Ų | The Topological Polar Surface Area is well within the optimal range (< 90 Ų) for intracellular penetration and target binding. |
| Substituent Effect | para-N(CH3)2 | This electron-donating group (EDG) reduces the partial positive charge on the sulfur center, attenuating its reactivity to ensure chemoselectivity. |
The Causality of Tunability: In SuTEx chemistry, the electrophilicity of the sulfur center must be carefully calibrated. If the sulfur is too electrophilic, the reagent will indiscriminately label all solvent-exposed tyrosines and lysines. The para-dimethylamino group acts as a strong electron-donating group (EDG) via resonance. This electron density stabilizes the sulfonyl center, ensuring that CAS 887581-92-2 only reacts with hyper-reactive tyrosines —typically those situated in enzymatic active sites or protein-protein interaction (PPI) interfaces where the local microenvironment lowers the tyrosine's pKa .
The SuTEx Reaction Mechanism
The SuTEx reaction is a nucleophilic substitution at the sulfur(VI) center. When CAS 887581-92-2 enters a protein's binding pocket, a deprotonated tyrosine (phenoxide) attacks the sulfonyl group. The intrinsic resonance stabilization of the 1,2,4-triazolide anion makes it an exceptional leaving group, facilitating the irreversible formation of a covalent target-adduct complex .
Figure 1. Mechanism of Sulfur-Triazole Exchange (SuTEx) targeting functional tyrosines.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.
Protocol A: De Novo Synthesis of CAS 887581-92-2
This protocol outlines the synthesis of the arylsulfonyl triazole via the condensation of a sulfonyl chloride with 1,2,4-triazole.
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Preparation & Kinetic Control: Dissolve 1,2,4-triazole (1.1 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
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Causality: The 0 °C environment prevents exothermic side reactions. TEA acts as an acid scavenger; without it, the generated HCl would protonate the triazole, destroying its nucleophilicity and halting the reaction. DCM is chosen as an aprotic solvent that solubilizes the reagents without participating in nucleophilic attack.
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Electrophile Addition: Dissolve 4-(dimethylamino)benzenesulfonyl chloride (1.0 eq) in DCM and add dropwise to the stirring solution.
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Causality: Dropwise addition prevents localized concentration spikes of the highly reactive sulfonyl chloride, ensuring the triazole remains in excess to drive the reaction forward cleanly.
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Propagation: Remove the ice bath, warm to room temperature, and stir for 3 hours.
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Causality: Allowing the reaction to reach room temperature provides the thermodynamic energy required to drive the reaction to >95% completion.
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Workup & Self-Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Validation Checkpoint: Analyze the crude product via LC-MS. The presence of a dominant peak at m/z 253.08 [M+H]⁺ confirms the successful synthesis of CAS 887581-92-2.
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Protocol B: SuTEx-Mediated Chemical Proteomics Workflow
This workflow utilizes CAS 887581-92-2 as a covalent fragment to probe functional tyrosines in a cell lysate.
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Proteome Preparation: Lyse cells in cold PBS (pH 7.4) supplemented with protease inhibitors.
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Causality: PBS is utilized because it is a non-nucleophilic buffer. Buffers like Tris contain primary amines that could competitively attack the sulfonyl-triazole, leading to false negatives and reagent depletion.
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Probe Incubation: Treat the proteome (1 mg/mL) with CAS 887581-92-2 (50 µM final concentration) for 1 hour at 37 °C.
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Causality: The 37 °C incubation mimics physiological conditions, ensuring that proteins maintain their native tertiary structures, which is critical for maintaining the lowered pKa of hyper-reactive tyrosines.
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Target Engagement Analysis: Quench the reaction by adding urea (to denature proteins) and perform LC-MS/MS analysis to identify modified peptides.
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Validation Checkpoint: In the MS2 spectra, look for a mass shift of +183.03 Da (the mass of the dimethylaminophenylsulfonyl adduct) on tyrosine residues, confirming site-specific SuTEx modification.
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Figure 2. Chemical proteomics workflow utilizing SuTEx reagents for target engagement.
Applications in Drug Development
The unique properties of CAS 887581-92-2 have opened new frontiers in drug discovery, specifically addressing the limitations of traditional cysteine-directed covalent inhibitors.
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Fragment-Based Ligand Discovery (FBLD): Because tyrosines are frequently located in enzyme active sites and allosteric pockets, CAS 887581-92-2 acts as an excellent scout fragment. By covalently liganding to a functional tyrosine, it permanently alters the protein's conformation, allowing researchers to study the phenotypic consequences of inhibiting that specific node .
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Phosphotyrosine Profiling: SuTEx chemistry competes directly with endogenous kinase phosphorylation. By treating a proteome with CAS 887581-92-2 prior to kinase activation, researchers can map which tyrosines are protected (and thus functionally relevant for signaling cascades), providing a negative-enrichment strategy for phosphoproteomics .
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 29921741, 1-(4-Dimethylaminophenylsulfonyl)-1,2,4-triazole". PubChem. URL:[Link]
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Hahm, H. S., et al. "Global targeting of functional tyrosines using sulfur-triazole exchange chemistry". Nature Chemical Biology (2020). URL:[Link]
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Brulet, J. W., et al. "Liganding Functional Tyrosine Sites on Proteins Using Sulfur–Triazole Exchange Chemistry". Journal of the American Chemical Society (2020). URL:[Link]
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Hsu, K.-L., et al. "Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry". RSC Chemical Biology (2021). URL:[Link]
